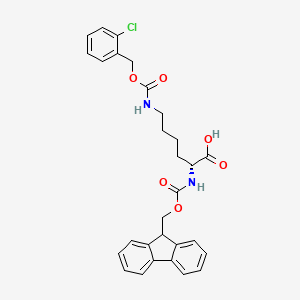

Fmoc-D-Lys(2-Cl-Z)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

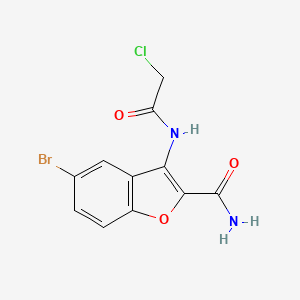

Fmoc-D-Lys(2-Cl-Z)-OH is an amino acid derivative with a wide range of applications in biochemistry and biopharmaceutical research. It is a derivative of lysine, an essential amino acid, which has been modified to contain a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a 2-chloro-4-methylpyridinium (Cl-Z) group at the ε-amino group of the side chain. The Fmoc group is responsible for protecting the amino acid from oxidation and hydrolysis, while the Cl-Z group provides a convenient handle for the synthesis of peptides and proteins. This compound is used in a variety of synthetic and research applications, including peptide synthesis, protein production, and biophysical studies.

Aplicaciones Científicas De Investigación

Fmoc-D-Lys(2-Cl-Z)-OH-D-Lys(2-Cl-Z)-OH has a variety of scientific research applications. It is used in peptide synthesis to produce peptides with a wide range of functionalities, including catalytic, fluorescent, and pharmacological activities. It is also used in protein production, where it is used to produce proteins with a wide range of functionalities, including catalytic, fluorescent, and pharmacological activities. In addition, this compound-D-Lys(2-Cl-Z)-OH is used in a variety of biophysical studies, such as X-ray crystallography and nuclear magnetic resonance spectroscopy, to study the structure and dynamics of proteins.

Mecanismo De Acción

Target of Action

Fmoc-D-Lys(2-Cl-Z)-OH is primarily used in the field of peptide synthesis. Its primary targets are the amino acid sequences that make up peptides. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide .

Mode of Action

This compound operates through a process known as Fmoc solid-phase peptide synthesis (SPPS). In this process, the compound is used to protect the amino group of the lysine residue during peptide synthesis. This protection allows for the selective formation of peptide bonds without unwanted side reactions .

Biochemical Pathways

The compound affects the biochemical pathway of peptide synthesis. Specifically, it is involved in the formation of peptide bonds, which are crucial for the structure and function of peptides. The compound’s action can influence the properties of the resulting peptide, including its stability, activity, and specificity .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with a specific sequence of amino acids. This can have a wide range of effects at the molecular and cellular level, depending on the nature of the peptide being synthesized .

Action Environment

The action of this compound can be influenced by various environmental factors, including the pH, temperature, and solvent conditions of the reaction. These factors can affect the efficiency of peptide bond formation and the overall yield of the peptide synthesis .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Fmoc-D-Lys(2-Cl-Z)-OH-D-Lys(2-Cl-Z)-OH has a number of advantages and limitations for lab experiments. One of the major advantages of using this compound-D-Lys(2-Cl-Z)-OH is that it is highly stable and can be stored for long periods of time without degradation. In addition, this compound-D-Lys(2-Cl-Z)-OH is relatively easy to synthesize and can be used in a variety of synthetic and research applications. However, this compound-D-Lys(2-Cl-Z)-OH is relatively expensive and is not suitable for large-scale synthesis.

Direcciones Futuras

The potential applications of Fmoc-D-Lys(2-Cl-Z)-OH-D-Lys(2-Cl-Z)-OH are vast and varied. One potential future direction is the development of new peptide and protein synthesis methods using this compound-D-Lys(2-Cl-Z)-OH as a building block. Another potential future direction is the development of new biophysical studies, such as X-ray crystallography and nuclear magnetic resonance spectroscopy, to study the structure and dynamics of proteins. Additionally, this compound-D-Lys(2-Cl-Z)-OH could be used in the development of new drugs and therapeutic agents, as well as in the production of biosensors and diagnostic tools. Finally, this compound-D-Lys(2-Cl-Z)-OH could be used in the development of new materials, such as polymers, for a variety of industrial and medical applications.

Métodos De Síntesis

Fmoc-D-Lys(2-Cl-Z)-OH-D-Lys(2-Cl-Z)-OH can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and enzymatic synthesis. In solid-phase synthesis, the this compound-D-Lys(2-Cl-Z)-OH is attached to a solid support, such as a polystyrene resin, and the desired peptide is synthesized by iteratively adding amino acids to the growing peptide chain. In solution-phase synthesis, the this compound-D-Lys(2-Cl-Z)-OH is dissolved in a suitable solvent, such as dimethylformamide, and the desired peptide is synthesized by adding amino acids to the growing peptide chain. In enzymatic synthesis, the this compound-D-Lys(2-Cl-Z)-OH is used as a substrate for an enzyme, such as a protease, which catalyzes the formation of the desired peptide.

Propiedades

IUPAC Name |

(2R)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29ClN2O6/c30-25-14-6-1-9-19(25)17-37-28(35)31-16-8-7-15-26(27(33)34)32-29(36)38-18-24-22-12-4-2-10-20(22)21-11-3-5-13-23(21)24/h1-6,9-14,24,26H,7-8,15-18H2,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEYAXRHPZGZOL-AREMUKBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29ClN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6334507.png)